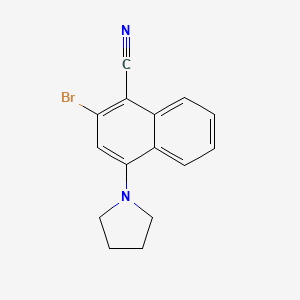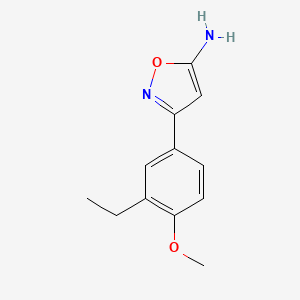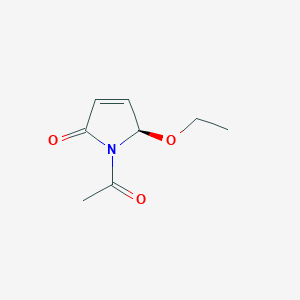
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate is a chemical compound that features a furan ring, a morpholine ring, and a carbodithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the addition of a furan-containing compound. The reaction is carried out under ice-cold conditions to ensure the stability of the intermediate products. The final product is obtained by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the morpholine ring can involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Applications De Recherche Scientifique
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium morpholine-4-carbodithioate: This compound has a similar structure but lacks the furan ring.
Morpholine-4-carbodithioate derivatives: Various derivatives with different substituents on the morpholine ring or the carbodithioate group.
Uniqueness
3-(Furan-2-yl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
61998-29-6 |
|---|---|
Formule moléculaire |
C12H15NO3S2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
[3-(furan-2-yl)-3-oxopropyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H15NO3S2/c14-10(11-2-1-6-16-11)3-9-18-12(17)13-4-7-15-8-5-13/h1-2,6H,3-5,7-9H2 |
Clé InChI |
DIGNWMHLKLTEDE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)SCCC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

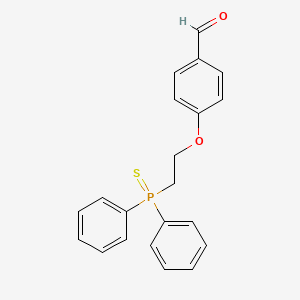
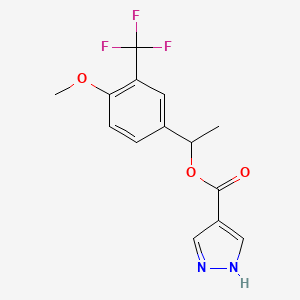
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
